

# PF-06767832 versus other M1 PAMs: a comparative analysis

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## Compound of Interest

Compound Name: PF-06767832

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A Comparative Analysis of **PF-06767832** and Other M1 Positive Allosteric Modulators

## Introduction

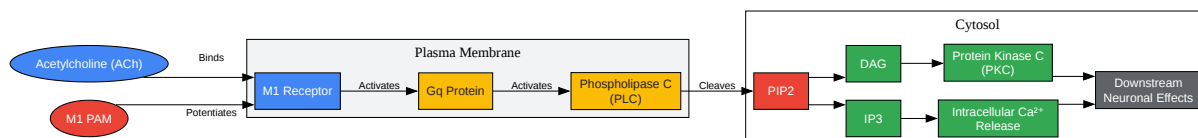
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor highly expressed in the cortex and hippocampus, is a key therapeutic target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Selective activation of the M1 receptor is hypothesized to offer cognitive benefits while avoiding the adverse cholinergic effects seen with nonselective muscarinic agonists.[2][3] Positive Allosteric Modulators (PAMs) have emerged as a promising strategy to achieve this selectivity by binding to a site distinct from the orthosteric acetylcholine (ACh) binding pocket, thereby potentiating the effect of the endogenous agonist.[2][3][4]

This guide provides a comparative analysis of **PF-06767832**, a potent and selective M1 PAM developed by Pfizer, against other notable M1 PAMs. The comparison focuses on their pharmacological profiles, efficacy in preclinical models, and associated adverse effect liabilities, with a particular emphasis on the role of intrinsic agonist activity.

## M1 Receptor Signaling Pathway

M1 receptors primarily couple to the Gq/11 family of G proteins.[5] Upon activation, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[5][6] This

pathway is crucial for mediating slow excitatory postsynaptic potentials (EPSP) and modulating neuronal excitability and synaptic plasticity.[7]



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Caption: Canonical M1 receptor signaling cascade via Gq protein coupling.

## Comparative Pharmacological Data

A critical distinction among M1 PAMs is the presence or absence of intrinsic agonist activity in the absence of an orthosteric agonist. Compounds like **PF-06767832** are classified as "PAM-agonists" or "ago-PAMs," while others like VU0453595 are considered "pure PAMs" with no or minimal direct agonist effects.[4][8] This difference profoundly impacts their in vivo profiles, particularly concerning adverse effects.[4]

Compound	Type	M1 PAM Potency (EC <sub>50</sub> )	M1 Agonist Activity (% ACh Max)	Key Preclinical Findings	Reference(s)
PF-06767832	PAM-Agonist	Potent (EC <sub>50</sub> not specified)	High	Good brain penetration and PK properties. Reverses scopolamine-induced deficits but causes on-target gastrointestinal and cardiovascular side effects.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a>
MK-7622	PAM-Agonist	~24 nM (mouse, free brain)	Robust	Reverses scopolamine deficits in humans. Did not improve cognition in a Phase II AD trial. Causes convulsions in mice and cholinergic adverse effects (diarrhea) in patients.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[10]</a>
PF-06764427	PAM-Agonist	Potent (EC <sub>50</sub> not specified)	Robust	Structurally related to PF-06767832. Induces	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[11]</a>

robust  
convulsions  
in mice.

Enhances  
cognition in  
object  
recognition  
models  
without  
inducing  
convulsions  
or overt  
behavioral  
changes at  
high doses.

VU0453595

Pure PAM

~450 nM  
(mouse)Devoid of  
agonist  
activity[\[4\]](#)[\[5\]](#)

An early M1  
PAM that  
corrected  
learning  
deficits in an  
AD mouse  
model. Failed  
to progress  
due to poor  
solubility and  
brain  
penetration.

BQCA

PAM-Agonist

Potent (EC<sub>50</sub>  
not specified)

Yes

[\[5\]](#)[\[12\]](#)

## Analysis of Efficacy vs. Adverse Effects

The data suggest a strong correlation between the M1 agonist activity of a PAM and its propensity to cause adverse cholinergic effects.

- PAM-Agonists (**PF-06767832**, MK-7622): These compounds demonstrate efficacy in reversing cognitive deficits in preclinical models.[\[2\]](#)[\[5\]](#) However, their intrinsic agonist activity is believed to lead to excessive, non-physiological M1 receptor activation, resulting in on-

target side effects such as convulsions, hypersalivation, and gastrointestinal issues.[2][3][4] Extensive safety profiling of **PF-06767832** confirmed that even with high selectivity over M2/M3 receptors, M1 activation itself contributes to these cholinergic liabilities.[2][3][9]

- Pure PAMs (VU0453595): In contrast, M1 PAMs lacking direct agonist activity appear to offer a safer profile.[4][5] These compounds enhance endogenous cholinergic tone without causing overactivation, thus preserving the physiological pattern of receptor stimulation. VU0453595 enhances cognition in rodent models without the seizure liability observed with ago-PAMs.[4][8] This suggests that avoiding intrinsic agonism is a key strategy for achieving a therapeutic window for M1-targeted cognitive enhancers.

Caption: A typical workflow for the discovery and characterization of M1 PAMs.

## Experimental Protocols

The characterization of M1 PAMs relies on a standard battery of in vitro and in vivo assays.

### In Vitro Calcium Mobilization Assay

- Objective: To determine a compound's potency as a PAM and its intrinsic activity as a direct agonist.
- Methodology:
  - CHO or HEK293 cells stably expressing the human M1 receptor are plated in 96- or 384-well plates.
  - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  - To assess agonist activity, the test compound is added at various concentrations, and the resulting fluorescence signal, indicative of intracellular calcium release, is measured using a plate reader (e.g., FLIPR). The response is typically normalized to the maximum signal produced by a saturating concentration of acetylcholine.[4]
  - To assess PAM activity, the compound is added in the presence of a fixed, sub-maximal (e.g., EC<sub>20</sub>) concentration of acetylcholine. The potentiation of the ACh-induced signal is measured, and an EC<sub>50</sub> value for the PAM effect is calculated.[13]

## Radioligand Binding Assay

- Objective: To measure the binding affinity of the PAM and its cooperativity with the orthosteric ligand.
- Methodology:
  - Cell membranes prepared from M1-expressing cells are incubated with a radiolabeled antagonist that binds to the orthosteric site (e.g., [<sup>3</sup>H]-N-methylscopolamine, [<sup>3</sup>H]-NMS).
  - To determine cooperativity, displacement curves for acetylcholine are generated in the absence and presence of fixed concentrations of the PAM.
  - A leftward shift in the ACh displacement curve indicates positive binding cooperativity (the PAM increases ACh affinity). The magnitude of this shift is used to calculate the cooperativity factor ( $\alpha$ ).[\[12\]](#)
  - Some PAM-agonists, like MK-7622, can exhibit negative cooperativity with antagonists, directly inhibiting [<sup>3</sup>H]-NMS binding.[\[4\]](#)

## In Vivo Rodent Cognition Models (e.g., Novel Object Recognition)

- Objective: To assess the pro-cognitive efficacy of the M1 PAM.
- Methodology:
  - Acclimation: Rodents (rats or mice) are habituated to an open-field arena.
  - Training (T1): The animal is placed in the arena with two identical objects and the time spent exploring each is recorded for a set duration (e.g., 5-10 minutes).
  - Dosing: The test compound (e.g., **PF-06767832**, VU0453595) or vehicle is administered systemically (e.g., i.p. or p.o.) before or after the training session. A cognitive deficit can be induced using agents like scopolamine.
  - Testing (T2): After a retention interval (e.g., 1-24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.

- Analysis: The time spent exploring the novel versus the familiar object is measured. A significant preference for the novel object (Discrimination Index > 0) indicates intact recognition memory. Efficacy is demonstrated if the compound reverses a scopolamine-induced deficit or enhances performance compared to vehicle.[4]

## Conclusion

The comparative analysis of **PF-06767832** and other M1 PAMs highlights a critical structure-activity relationship concerning intrinsic agonist activity. While PAM-agonists like **PF-06767832** are effective in preclinical cognitive models, their inherent agonist action appears to be directly linked to on-target cholinergic adverse effects, narrowing the therapeutic window. This was a key finding from the development of **PF-06767832**, which demonstrated that M1 selectivity alone does not preclude cholinergic liability.[2][3]

The development of "pure" PAMs, such as VU0453595, which lack significant agonist activity, represents a more promising strategy.[4][8] These compounds can enhance cognition by selectively amplifying physiological, phasic acetylcholine signaling without causing tonic over-activation of the M1 receptor. Future drug development efforts should prioritize M1 PAMs devoid of agonist activity to maximize the potential for cognitive enhancement while minimizing the risk of dose-limiting side effects.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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